1-(4-(Methoxymethoxy)-phenyl)butan-1-one
Description
1-(4-(Methoxymethoxy)-phenyl)butan-1-one is an aromatic ketone characterized by a butanone backbone linked to a phenyl ring substituted with a methoxymethoxy group (-OCH2OCH3). This functional group introduces both steric bulk and polarity, influencing the compound’s physicochemical properties and reactivity.
The methoxymethoxy group is a protected form of a hydroxyl group, commonly used in organic synthesis to enhance stability during reactions . Its presence in pharmaceuticals and intermediates (e.g., ebastine impurities) highlights its relevance in drug development .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-[4-(methoxymethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C12H16O3/c1-3-4-12(13)10-5-7-11(8-6-10)15-9-14-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
KUOYUHFODIXHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Aromatic Ketones
Key Observations :
- Methoxymethoxy vs.
- Piperazine Derivatives : Compounds like 1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one exhibit enhanced pharmacological activity due to the piperazine moiety, which is absent in the target compound .
Key Observations :
- Methoxymethoxy-containing compounds (e.g., ) often require multi-step synthesis with moderate yields (50–65%), likely due to steric and electronic effects .
- Piperazine derivatives achieve higher yields (up to 93%) when using optimized catalytic methods .
Spectroscopic Characterization
Methoxymethoxy groups exhibit distinct NMR signals:
- ¹H NMR : Protons on -OCH2OCH3 appear as two singlets (δ 3.3–3.5 ppm for OCH3; δ 4.6–5.0 ppm for OCH2O) .
- ¹³C NMR : Methoxymethoxy carbons resonate at δ 55–60 ppm (OCH3) and δ 90–100 ppm (OCH2O) .
In contrast, tert-butyl groups show a characteristic singlet at δ 1.3 ppm (¹H NMR) and δ 28–35 ppm (¹³C NMR) .
Pharmacological and Regulatory Relevance
Table 3: Pharmacological Roles and Regulatory Status
Key Observations :
- Piperazine derivatives (e.g., RTC1) are evaluated for bioactivity in drug discovery programs .
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